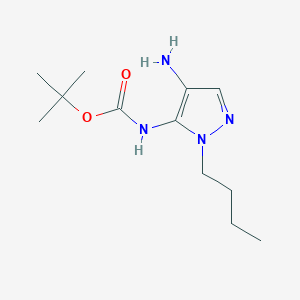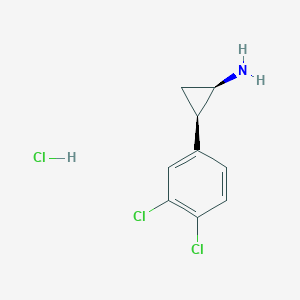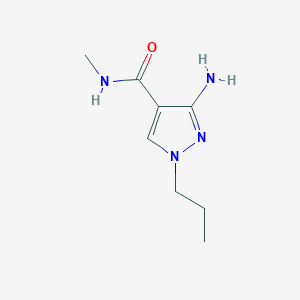
tert-butyl N-(4-amino-1-butyl-1H-pyrazol-5-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(4-amino-1-butyl-1H-pyrazol-5-yl)carbamate: is an organic compound that features a pyrazole ring substituted with an amino group and a butyl chain The tert-butyl carbamate group is often used as a protecting group for amines in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-amino-1-butyl-1H-pyrazol-5-yl)carbamate typically involves multiple steps. One common method starts with the preparation of 1-methyl-1H-pyrazol-5-amine. This intermediate is then subjected to a series of reactions including nitrosation, reduction, esterification, amino group protection, and condensation steps . The overall yield of this synthetic route is approximately 59.5%.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-(4-amino-1-butyl-1H-pyrazol-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-(4-amino-1-butyl-1H-pyrazol-5-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of pharmacologically active compounds .
Biology: In biological research, this compound can be used to study the effects of pyrazole derivatives on biological systems. It may also be used in the development of new drugs or therapeutic agents.
Medicine: In medicinal chemistry, this compound is of interest due to its potential as a precursor for the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic .
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(4-amino-1-butyl-1H-pyrazol-5-yl)carbamate involves its interaction with molecular targets in biological systems. The amino group and pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized.
Comparación Con Compuestos Similares
tert-Butyl N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound features a methoxybenzyl group instead of an amino group.
tert-Butyl N-(1-methyl-4-oxocyclohexyl)carbamate: This compound has a cyclohexyl ring instead of a pyrazole ring.
tert-Butyl (4-ethynylphenyl)carbamate: This compound contains an ethynyl group attached to a phenyl ring.
Uniqueness: tert-Butyl N-(4-amino-1-butyl-1H-pyrazol-5-yl)carbamate is unique due to its specific substitution pattern on the pyrazole ring and the presence of both an amino group and a butyl chain
Propiedades
Fórmula molecular |
C12H22N4O2 |
|---|---|
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
tert-butyl N-(4-amino-2-butylpyrazol-3-yl)carbamate |
InChI |
InChI=1S/C12H22N4O2/c1-5-6-7-16-10(9(13)8-14-16)15-11(17)18-12(2,3)4/h8H,5-7,13H2,1-4H3,(H,15,17) |
Clave InChI |
RRHOUQAYWSTHCK-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=C(C=N1)N)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11731590.png)
![1-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11731591.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11731598.png)
![butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731599.png)
![3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11731601.png)



![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11731619.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11731633.png)
![1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11731634.png)

![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11731665.png)
